[(4-Fluoro-2-methylphenyl)methyl](1-methoxypropan-2-yl)amine
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Overview
Description
(4-Fluoro-2-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzyl chloride and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-2-methylbenzyl chloride is reacted with 1-methoxypropan-2-amine under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (4-Fluoro-2-methylphenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4-Fluoro-2-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methylaniline
- 2-Fluoro-4-methylphenol
Uniqueness
(4-Fluoro-2-methylphenyl)methylamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its fluorinated aromatic ring and methoxy group make it a valuable intermediate in various synthetic pathways.
This detailed article provides a comprehensive overview of (4-Fluoro-2-methylphenyl)methylamine, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-9-6-12(13)5-4-11(9)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3 |
InChI Key |
PSCBPOAUNZFXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC(C)COC |
Origin of Product |
United States |
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